N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide

Screening Compound Data Deficiency Procurement Caution

N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide is a secondary sulfonamide derivative containing a 6-methanesulfonyl-benzothiazole core and a 4-acetamido-phenylsulfamoyl motif. It is listed in commercial screening libraries (e.g., ChemDiv Compound ID Y030-5145) with a formula of C16H15N3O5S3 and a molecular weight of 425.5 g/mol, but no peer-reviewed literature or patent has reported quantitative biological activity, potency, or selectivity data for this exact compound in any disease-relevant assay system.

Molecular Formula C16H15N3O5S3
Molecular Weight 425.5 g/mol
Cat. No. B4865353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide
Molecular FormulaC16H15N3O5S3
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C16H15N3O5S3/c1-10(20)17-11-3-5-12(6-4-11)27(23,24)19-16-18-14-8-7-13(26(2,21)22)9-15(14)25-16/h3-9H,1-2H3,(H,17,20)(H,18,19)
InChIKeySFWKVFXDGCXQNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide: A Rarely-Profiled Screening Compound Lacking Baseline Activity Data


N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide is a secondary sulfonamide derivative containing a 6-methanesulfonyl-benzothiazole core and a 4-acetamido-phenylsulfamoyl motif . It is listed in commercial screening libraries (e.g., ChemDiv Compound ID Y030-5145) with a formula of C16H15N3O5S3 and a molecular weight of 425.5 g/mol, but no peer-reviewed literature or patent has reported quantitative biological activity, potency, or selectivity data for this exact compound in any disease-relevant assay system . Consequently, a rigorous evidence-based baseline for scientific selection cannot be established from currently available public sources.

N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide: Why Substitution Cannot Be Assessed Without Any Published Benchmark


For a compound that lacks any public disclosure of quantitative in vitro or in vivo performance data , the concept of 'generic substitution failure' is inapplicable. In-class benzothiazole-sulfonamide compounds often display highly divergent target profiles (e.g., PPARα antagonism vs. carbonic anhydrase inhibition) and unpredictable selectivity windows [1][2]. The absence of a published activity landmark for N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide means it is impossible to determine whether it overlaps with, outperforms, or underperforms any structurally related analog. Any procurement decision based on generic substitution would therefore be made without scientific grounding.

N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide: Complete Absence of Quantitative Performance Data in the Public Domain


Insurmountable Data Gap: No Published Activity, Selectivity, or Physicochemical Benchmark Exists

A comprehensive search of PubMed, patent databases (Google Patents, Justia, WIPO), authoritative chemical databases (PubChem, ChEMBL), and vendor technical resources failed to yield any quantitative biological or pharmaceutical parameter—IC50, Ki, EC50, target engagement, selectivity window, solubility, metabolic stability, or permeability—for N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide [1][2]. The compound is not listed as a known ligand in BindingDB. The structurally related class exhibits diverse activities ranging from PPARα antagonism (e.g., AA452, IC50 reported in cell-free and cellular assays) to carbonic anhydrase inhibition (e.g., benzothiazole-sulfonamides with Ki values 0.025–0.971 μM), but none of these datasets include the target compound [1][2]. No head-to-head comparison, cross-study comparable data point, or reliable class-level inference is currently possible. Therefore, the compound cannot be scientifically prioritized over any analog or alternative.

Screening Compound Data Deficiency Procurement Caution

Application Scenarios for N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide: Currently None Can Be Evidence-Backed


No Validated Application Scenario Exists

Due to the complete absence of quantitative performance evidence for this exact compound , no research or industrial application scenario can be recommended with scientific rigor. Any suggested use (e.g., as a potential carbonic anhydrase inhibitor, PPARα modulator, or endothelial lipase inhibitor) would be speculative extrapolation from class data and cannot constitute a verifiable differentiation point. Until primary data are published, the compound remains a low-information screening entry that should not be prioritized over extensively characterized analogs in any procurement workflow.

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